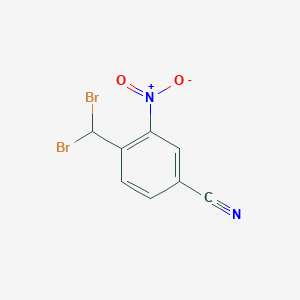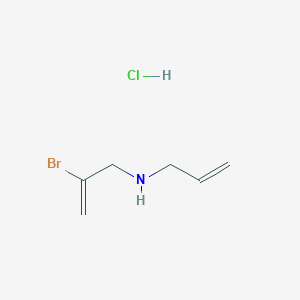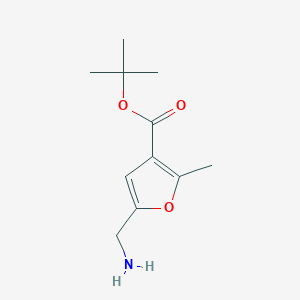
N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzamide, commonly known as DMTF, is a small molecule drug that has gained significant attention in scientific research due to its potential therapeutic applications. DMTF belongs to the class of benzamides and has been studied extensively for its ability to regulate various cellular processes.
Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry
- π-Stacked Rods and Hydrogen Bonding : The study by Lightfoot et al. (1999) explored the structure of a compound similar to N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzamide, highlighting its novel organization into a π-stack surrounded by a triple helical network of hydrogen bonds. This could suggest potential applications in supramolecular chemistry, particularly in the design of new materials and molecular assemblies (Lightfoot, Mair, Pritchard, & Warren, 1999).
Antimicrobial Research
- Thiourea Derivatives and Antipathogenic Activity : Limban et al. (2011) synthesized and characterized a series of acylthioureas, which included derivatives related to N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzamide. These compounds demonstrated significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. This indicates potential applications in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Molecular Structural Analysis
- X-ray Diffraction and DFT Calculations : The work by Demir et al. (2015) involved the analysis of a structurally similar benzamide molecule using X-ray diffraction and Density Functional Theory (DFT) calculations. Their research provides insights into the electronic and molecular properties of such compounds, which can be crucial for material science and pharmaceutical applications (Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekçi, 2015).
Corrosion Inhibition
- N-Phenyl-benzamides in Corrosion Inhibition : Mishra et al. (2018) conducted a study on N-Phenyl-benzamide derivatives, similar in structure to N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzamide, for their application in corrosion inhibition. This research highlights the potential of such compounds in protecting metals against corrosion, particularly in acidic environments (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).
Eigenschaften
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3NO2/c1-23-13-7-12(10(16)6-11(13)17)21-14(22)8-3-2-4-9(5-8)15(18,19)20/h2-7H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOQOXFLYOFWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-[(1-pyrimidin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2930780.png)


![2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2930785.png)


![2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid](/img/structure/B2930789.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2930790.png)



![3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930799.png)
